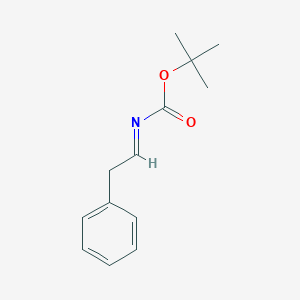![molecular formula C12H10OS2 B12851578 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde is an organic compound with the molecular formula C12H10OS2. It is characterized by the presence of a thiophene ring and a phenyl group substituted with a methylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the microwave-assisted synthesis of thiadiazole Schiff base derivatives, which can be adapted for the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of microwave-assisted synthesis can also be scaled up for industrial applications, offering advantages such as reduced reaction times and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene and phenyl derivatives.
Aplicaciones Científicas De Investigación
4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiophene and phenyl groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylsulfanyl)thiophenol: Similar in structure but lacks the aldehyde group.
4-(Methylthio)benzenethiol: Another related compound with a similar functional group arrangement.
Uniqueness
4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde is unique due to the combination of its thiophene ring and phenyl group with a methylsulfanyl substitution. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H10OS2 |
|---|---|
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
4-(4-methylsulfanylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS2/c1-14-11-4-2-9(3-5-11)10-6-12(7-13)15-8-10/h2-8H,1H3 |
Clave InChI |
WTXLHSITTSAIOV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=CSC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



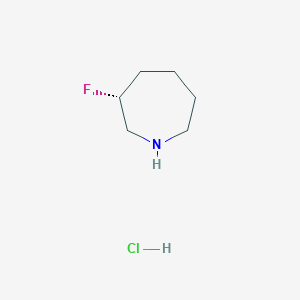
![tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12851507.png)
![(E)-5-(8-Oxo-5,6,7,8-tetrahydropyrrolo[2,3-c]azepin-4(1H)-ylidene)imidazolidine-2,4-dione](/img/structure/B12851508.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12851524.png)



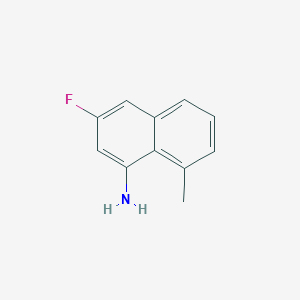
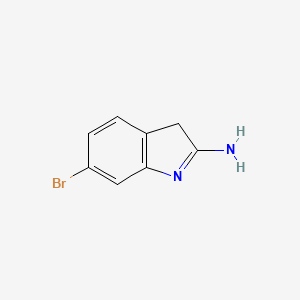
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
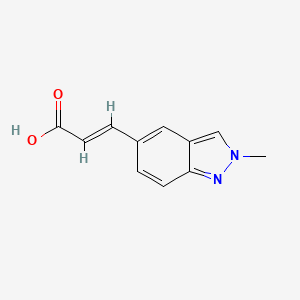
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)
